N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative designed for analgesic applications. Structurally, it belongs to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, characterized by a bicyclic quinoline core substituted with a hydroxy group at position 4, a ketone at position 2, and a carboxamide moiety at position 2. The aromatic substituent at the carboxamide nitrogen is a 3-fluoro-4-methylphenyl group, which distinguishes it from other analogs.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-9-6-7-10(8-12(9)18)19-16(22)14-15(21)11-4-2-3-5-13(11)20-17(14)23/h2-8H,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXRCXGMRDBJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various studies and findings.
Synthesis and Structural Characteristics
The compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The presence of a fluorine atom in the 3-position of the phenyl ring is significant as it enhances lipophilicity and may influence the compound's interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C16H14FNO3 |
| Molecular Weight | 287.29 g/mol |
| Functional Groups | Hydroxy, carbonyl, amide |
| Fluorine Substitution | 3-Fluoro-4-methylphenyl |
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- In Vitro Studies : A study evaluated a series of quinoline derivatives for their cytotoxic effects on cancer cell lines including HT-29 (colon cancer) and MKN-45 (gastric cancer). The most active compounds exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
- Mechanism of Action : The mechanism involves induction of apoptosis and cell cycle arrest in the G2/M phase. This was evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX in treated cells .
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. The fluorinated analogs tend to exhibit enhanced activity against both Gram-positive and Gram-negative bacteria due to improved membrane permeability.
Case Study 1: Antitumor Efficacy
A specific derivative related to this compound was tested against A549 lung carcinoma cells. The compound demonstrated significant growth inhibition with an IC50 value of approximately 0.5 µM, showcasing its potential as an anticancer agent .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound triggers apoptosis through both intrinsic and extrinsic pathways. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been synthesized and evaluated for their activity against various cancer cell lines. A study highlighted the development of novel 4-(2-fluorophenoxy)quinoline derivatives that demonstrated moderate to excellent antiproliferative activity against several cancer types, including lung and colon cancer cells . The specific compound N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide could potentially be explored for similar applications due to its structural analogies.
Antiviral Properties
Another area of interest is the compound's potential as an antiviral agent. A series of derivatives based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline structure were designed and synthesized to evaluate their anti-HIV-1 activity. Although the initial results showed moderate antibacterial effects, the need for further investigation into their antiviral capabilities remains . The structure of this compound suggests it could be a candidate for enhancing antiviral efficacy through structural modifications.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial in drug development. SAR studies have been pivotal in identifying key functional groups that enhance potency and selectivity against target enzymes or receptors. For instance, modifications on the phenyl ring or the introduction of fluorine atoms have been shown to influence the binding affinity and biological activity significantly .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| Compound A | Similar to N-(3-fluoro-4-methylphenyl)-4-hydroxy... | Anticancer | 0.59 |
| Compound B | Related quinoline derivative | Antiviral | TBD |
| N-(3-fluoro...) | Target compound | TBD | TBD |
Targeting Receptor Tyrosine Kinases
The compound may serve as a lead structure for developing multitargeted receptor tyrosine kinase inhibitors, which are vital in cancer therapy due to their role in cell proliferation and survival pathways . The presence of the fluorine atom can enhance bioavailability and metabolic stability.
Antibacterial Agents
The emergence of drug-resistant bacteria necessitates new antibacterial agents. The structural framework of this compound can be modified to improve its antibacterial properties, as seen in related derivatives that showed promising results against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be contextualized by comparing it to the following analogs:
Table 1: Structural and Pharmacological Comparison of Key Analogs
Key Findings from Comparative Analysis
Structural Influence on Activity: Aromatic Substituents: The 3-pyridylmethyl group in the lead compound (Table 1, Row 1) enhances receptor binding and metabolic stability, contributing to its superior analgesic activity (75.3% writhing reduction) compared to halogenated phenyl analogs (e.g., 3-bromo- or 3-chlorophenyl derivatives) . Quinoline Core Modifications: Hexahydroquinoline derivatives (Table 1, Row 4) exhibit reduced activity due to conformational changes, highlighting the importance of the planar aromatic core for efficacy .
Toxicity and Safety: The lead compound (Row 1) is noted for its lack of ulcerogenic effects at therapeutic doses, a critical advantage over NSAIDs like diclofenac . Polymorphism in hexahydroquinoline derivatives (Row 4) introduces variability in bioavailability, necessitating rigorous crystallographic characterization .
Substituent Effects :
- Halogen vs. Alkyl Groups : Chlorine or bromine at the phenyl ring (Rows 2–3) may improve lipophilicity but could increase metabolic liability compared to the fluorine-methyl combination in the target compound .
- Methoxy Groups : The 6,7-dimethoxy substitution in the lead compound (Row 1) enhances solubility and potency, though it complicates synthesis .
QSAR Insights :
- Quantitative Structure-Activity Relationship (QSAR) models suggest that electron-withdrawing groups (e.g., fluorine) on the phenyl ring optimize analgesic activity by modulating electron density at the carboxamide moiety .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically starts with functionalized quinoline precursors. Key steps include:
- Carboxamide coupling : Use of coupling agents (e.g., EDCI, HOBt) in polar aprotic solvents (DMF, DCM) under reflux .
- Hydroxylation : Controlled oxidation at the 4-position using meta-chloroperbenzoic acid (mCPBA) or enzymatic methods .
- Fluorination : Electrophilic fluorination at the 3-position of the phenyl ring using Selectfluor™ in acetonitrile .
- Optimization : HPLC monitoring (C18 column, acetonitrile/water gradient) ensures intermediate purity (>95%). Catalysts like Pd(OAc)₂ improve regioselectivity in aryl coupling .
Q. How is the compound structurally characterized, and which analytical techniques are critical for confirming its identity?
- Techniques :
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (SHELX suite for refinement) .
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent integration (e.g., 4-hydroxy proton at δ 10.2–10.8 ppm; fluoro group split in ¹⁹F NMR) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 343.12 calculated for C₁₈H₁₆FNO₃) .
Advanced Research Questions
Q. How does polymorphism influence the compound’s pharmacological activity, and what methods resolve discrepancies in polymorph characterization?
- Key Findings :
- Bioactivity variance : α-polymorph (triclinic) showed 40% higher analgesic activity in murine models (20 mg/kg, "acetic acid writhing" test) vs. β-form due to improved solubility .
- Characterization :
- PXRD : Distinguishes polymorphs via unique diffraction peaks (e.g., α-form: 2θ = 12.4°, 15.7°; β-form: 2θ = 11.9°, 16.3°) .
- DSC : α-polymorph exhibits endotherm at 218°C (melting), while β-form melts at 225°C .
- Contradictions : Some studies report mixed-phase samples with variable bioactivity, highlighting the need for pure polymorph isolation via solvent recrystallization (e.g., ethanol/water) .
Q. What strategies address discrepancies between in vitro target binding and in vivo efficacy for this compound?
- Experimental Design :
- In vitro : Fluorescence polarization assays (e.g., COX-2 inhibition IC₅₀ = 0.8 μM) .
- In vivo : Murine LPS-induced inflammation models show ED₅₀ = 12 mg/kg, but poor correlation with in vitro data due to metabolism (e.g., glucuronidation at 4-hydroxy group) .
- Resolution :
- Prodrug derivatization : Acetylation of the 4-hydroxy group improves bioavailability (AUC increased 3-fold in rats) .
- Microsomal stability assays : Human liver microsomes identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation) .
Q. How do substituent modifications (e.g., fluoro vs. chloro) on the phenyl ring affect structure-activity relationships (SAR)?
- SAR Insights :
- Electron-withdrawing groups : 3-Fluoro-4-methyl substitution enhances COX-2 selectivity (Ki = 0.2 nM) vs. 3-chloro analogs (Ki = 1.1 nM) due to improved hydrophobic pocket fit .
- Comparative data :
| Substituent | COX-2 IC₅₀ (μM) | LogP |
|---|---|---|
| 3-F,4-CH₃ | 0.8 | 2.9 |
| 3-Cl,4-CH₃ | 1.4 | 3.2 |
| 4-F,3-CH₃ | 2.1 | 2.7 |
- Methodology : Molecular docking (AutoDock Vina) validates interactions with COX-2 Arg120/Tyr355 residues .
Methodological Notes
- Crystallography : SHELXL refinement (Evidenced in ) is preferred for small-molecule structures.
- In vivo models : Use Tween-80-stabilized suspensions (0.5% w/v) for oral administration to ensure compound dispersion .
- Data contradiction : Address polymorph-related bioactivity variance by standardizing crystallization protocols (e.g., cooling rate = 0.5°C/min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
